![molecular formula C7H11N3O B2566756 N~1~-[(1-cyanocyclopropyl)methyl]glycinamide CAS No. 1804130-03-7](/img/structure/B2566756.png)
N~1~-[(1-cyanocyclopropyl)methyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[(1-cyanocyclopropyl)methyl]glycinamide, also known as CPPG, is a chemical compound used in scientific research to study the function of glutamate receptors. Glutamate receptors are a type of neurotransmitter receptor that play a key role in the communication between neurons in the brain. CPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
科学的研究の応用
Plant Growth Regulation and Ethylene Inhibition
Research on 1-methylcyclopropene (1-MCP), a compound known for its ethylene inhibition properties, demonstrates significant advancements in understanding plant physiology and improving postharvest management of fruits and vegetables. 1-MCP has been shown to effectively delay ripening and senescence in various crops, highlighting its potential in agricultural biotechnology (Blankenship & Dole, 2003; Watkins, 2006).
NMDA Receptor Modulation
GLYX-13, an N-methyl-D-aspartate receptor (NMDAR) glycine-site functional partial agonist, illustrates the therapeutic potential of targeting specific receptor sites for cognitive enhancement and depression treatment without the side effects associated with NMDAR antagonists. This approach underscores the importance of precise molecular targeting in drug development (Moskal et al., 2014).
Biochemical and Environmental Applications
The study of glycine betaine's role beyond an osmolyte to a regulator in cellular metabolism in various organisms emphasizes the multifaceted roles of biochemical compounds in life sciences. This kind of research can inform both basic biological understanding and applications in stress resistance and metabolic engineering (Figueroa-Soto & Valenzuela-Soto, 2018).
Antimicrobial Agents and Health Effects
Investigations into compounds like p-Cymene, derived from monoterpenes and found in numerous plants, highlight the ongoing search for new antimicrobial agents due to rising antibiotic resistance. Such studies are critical for developing novel therapeutic agents and understanding their mechanisms of action (Marchese et al., 2017).
特性
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-6(11)10-5-7(4-9)1-2-7/h1-3,5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZRANRNDXGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[(1-cyanocyclopropyl)methyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

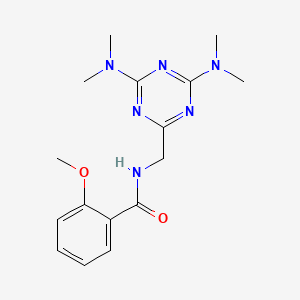
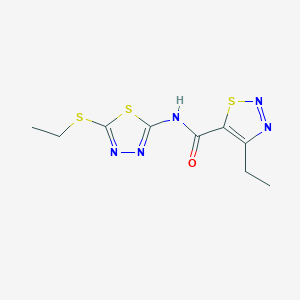
![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)
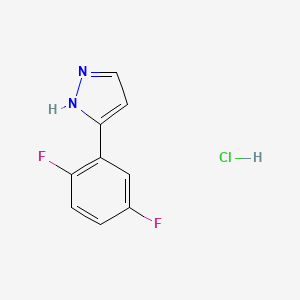
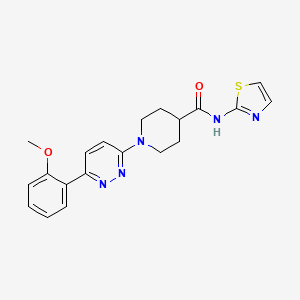
![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
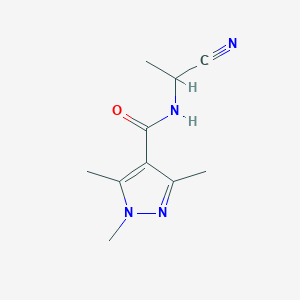
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)
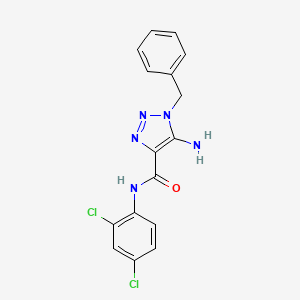
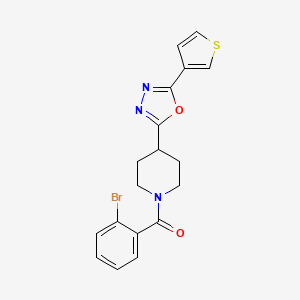
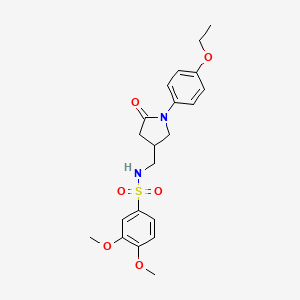
![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)
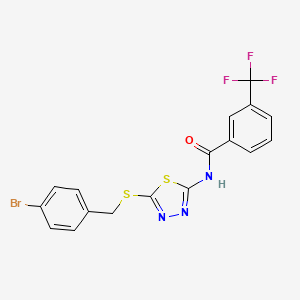
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2566695.png)